1,1,1-Trifluoroethyl-PEG3-Propargyl

Vue d'ensemble

Description

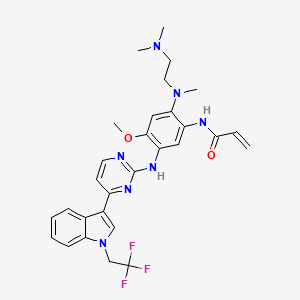

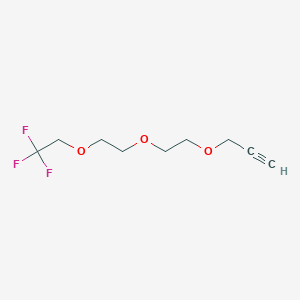

“1,1,1-Trifluoroethyl-PEG3-Propargyl” is a PEG derivative containing a propargyl group and a trifluoroethyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody, and other molecules and surfaces .

Synthesis Analysis

The propargyl group in “this compound” can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H13F3O3 . The functional groups present in this compound are Trifluoroethyl and Propargyl .

Chemical Reactions Analysis

The propargyl group in “this compound” can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 226.2 g/mol . The elemental analysis shows that it contains C, 47.79; H, 5.79; F, 25.20; O, 21.22 .

Applications De Recherche Scientifique

Synthesis and Biomedical Applications

"1,1,1-Trifluoroethyl-PEG3-Propargyl" serves as a precursor in the synthesis of heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives, which include hydroxyl, carboxyl, mercapto, or hydrazide end groups, are synthesized with high efficiency and simplicity. The modified PEGs find extensive use in the development of bioconjugates for a variety of biomedical applications, such as drug delivery systems and surface modification of biomedical devices. This underscores the compound's role in advancing PEGylation techniques, which improve the pharmacokinetics and solubility of therapeutic agents (Changhai Lu & W. Zhong, 2010).

Catalysis and Organic Synthesis

In catalysis, "this compound" is instrumental in methodologies for stereoselective synthesis. For instance, its derivatives have been used in copper-catalyzed reactions for the stereoselective trifluoromethylation and difluoroalkylation of secondary propargyl sulfonates, leading to the creation of chiral fluoroalkylated compounds. These compounds are valuable in the synthesis of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and lipophilicity (Xing Gao et al., 2018).

Material Science and Polymer Chemistry

In material science, the compound's versatility is showcased through its role in the synthesis of block copolymers via "click" chemistry. Such polymers, which include segments of polyepichlorohydrin and polyethylene glycol, are synthesized for their unique properties, including biodegradability and potential for use in biomedical applications. The evaluation of primary parameters in copolymerization provides insights into optimizing synthesis methods for specific material properties (T. Öztürk & Cansu Yörümez, 2019).

Advanced Synthesis Techniques

Advanced synthesis techniques leveraging "this compound" include the development of poly(ethylene glycol) (PEG)-based fluorescent ABA triblock copolymers. These copolymers, synthesized through copper-catalyzed click reactions, are explored for their potential in drug delivery and cell imaging, highlighting the intersection of polymer chemistry with nanotechnology and biomedicine (Ehsan Mohammadifar et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 1,1,1-Trifluoroethyl-PEG3-Propargyl are azide compounds or biomolecules and lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Mode of Action

This compound is a heterobifunctional reagent with an alkyne group and a trifluoroethyl group. The alkyne group reacts with azide compounds or biomolecules in copper-catalyzed Click Chemistry to form a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a stable triazole linkage through copper-catalyzed Click Chemistry . This reaction can modify proteins, antibodies, and other molecules and surfaces, potentially affecting their function and interactions .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a stable triazole linkage with azide compounds or biomolecules, and the reaction with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces . This can lead to the modification of these targets, potentially altering their function and interactions.

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment .

Safety and Hazards

“1,1,1-Trifluoroethyl-PEG3-Propargyl” is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The propargyl group of 1,1,1-Trifluoroethyl-PEG3-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibodies, and other molecules and surfaces .

Cellular Effects

Given its ability to form stable linkages with biomolecules, it may influence cell function by modifying proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable triazole linkage through a copper-catalyzed azide-alkyne Click Chemistry reaction . This allows it to bind to azide-bearing compounds or biomolecules, potentially influencing their function.

Propriétés

IUPAC Name |

3-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-2-3-13-4-5-14-6-7-15-8-9(10,11)12/h1H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILROVSZUWJRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

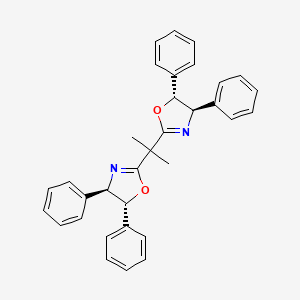

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Indol-6-yloxy)ethyl]dimethylamine](/img/structure/B3324305.png)

![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)

![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)

![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)